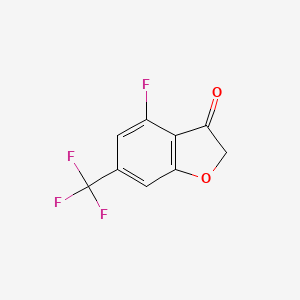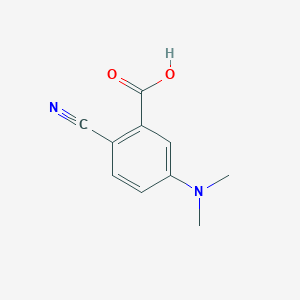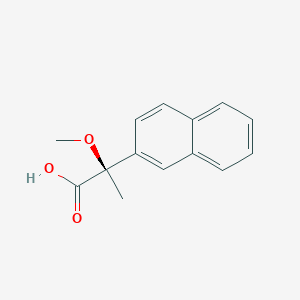
6-Amino-4-fluoronicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-4-fluoronicotinamide is a chemical compound with the molecular formula C(_6)H(_6)FN(_3)O It is a derivative of nicotinamide, featuring an amino group at the 6-position and a fluorine atom at the 4-position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-fluoronicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoronicotinic acid.
Amidation: The carboxylic acid group of 4-fluoronicotinic acid is converted to an amide group through a reaction with ammonia or an amine under suitable conditions.
Amination: The resulting 4-fluoronicotinamide is then subjected to nitration to introduce a nitro group at the 6-position, followed by reduction to convert the nitro group to an amino group, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing any nitro groups present to amino groups.
Substitution: The fluorine atom in this compound can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide to introduce a methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nicotinamides depending on the nucleophile used.
科学研究应用
6-Amino-4-fluoronicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving nicotinamide derivatives.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties due to its ability to interfere with cellular metabolism.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-Amino-4-fluoronicotinamide involves its interaction with specific molecular targets, such as enzymes involved in nicotinamide metabolism. By binding to these enzymes, it can inhibit their activity, leading to alterations in metabolic pathways. This inhibition can result in various biological effects, including the potential to induce cell death in cancer cells by disrupting their metabolic processes.
相似化合物的比较
6-Aminonicotinamide: Lacks the fluorine atom, making it less lipophilic and potentially altering its biological activity.
4-Fluoronicotinamide: Lacks the amino group, which may reduce its ability to interact with certain enzymes.
Nicotinamide: The parent compound, which lacks both the amino and fluorine substitutions, resulting in different chemical and biological properties.
Uniqueness: 6-Amino-4-fluoronicotinamide is unique due to the presence of both the amino and fluorine groups, which confer distinct chemical reactivity and biological activity. The fluorine atom increases the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes, while the amino group allows for specific interactions with biological targets.
属性
分子式 |
C6H6FN3O |
|---|---|
分子量 |
155.13 g/mol |
IUPAC 名称 |
6-amino-4-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H6FN3O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,8,10)(H2,9,11) |
InChI 键 |
JMPQNNHTPPQVDO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1N)C(=O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


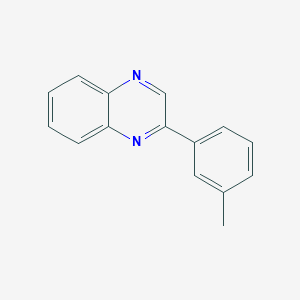

![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride](/img/structure/B12839918.png)
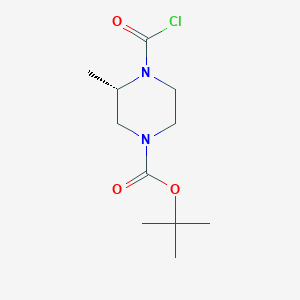
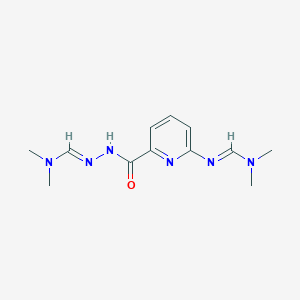
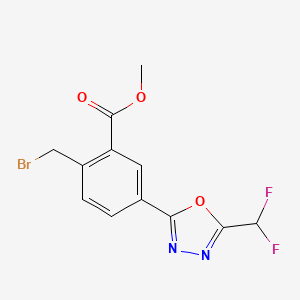
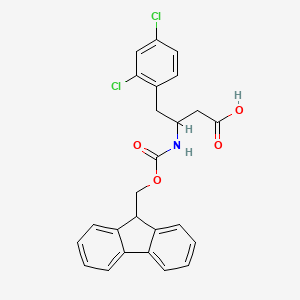
![3-(Chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B12839967.png)

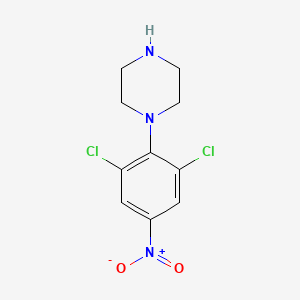
![(6R,7AR)-3-amino-8,8-dimethyltetrahydro-4h-3a,6-methanobenzo[d]oxazol-2(3h)-one hydrochloride](/img/structure/B12839977.png)
